Eicosadienoic acid

概要

説明

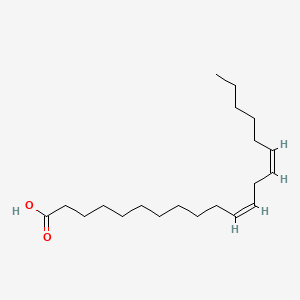

Eicosadienoic acid (EDA) is a rare, naturally occurring n-6 polyunsaturated fatty acid (PUFA) found mainly in animal tissues . It is an unsaturated fatty acid with 20 carbon atoms and two double bonds . This omega 6 fatty acid is present in human milk .

Synthesis Analysis

EDA is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) . It is the elongation product of Gamma linolenic acid (GLA) and the direct precursor of Dihomogamma Linolenic (DGLA) . This fatty acid is produced when growing fungi in nitrogen-limiting media .

Molecular Structure Analysis

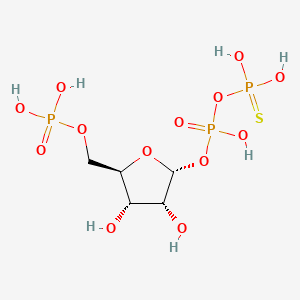

The molecular formula of this compound is C20H36O2 . Its average mass is 308.499 Da and its monoisotopic mass is 308.271515 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, its molecular formula is C20H36O2, and it has an average mass of 308.499 Da .

科学的研究の応用

Eicosadienoic Acid in Inflammatory Modulation

This compound (EDA) has been studied for its effects on inflammatory processes. In murine macrophages, EDA was found to modulate the production of pro-inflammatory mediators. Specifically, it was observed to decrease the production of nitric oxide and increase prostaglandin E2 and tumor necrotic factor-α. These findings suggest that EDA can alter the responsiveness of macrophages to inflammatory stimulation and may have differential effects on pro-inflammatory mediators, potentially due to a negative feedback mechanism associated with prolonged inflammation (Huang, Huang, Li, & Chuang, 2011).

This compound in Lipid Metabolism

This compound plays a role in lipid metabolism. It has been shown to undergo oxidative desaturation to eicosa-5,8,11-trienoic acid, with studies indicating that this process is influenced by different dietary conditions. This suggests that EDA's metabolic pathways can be affected by nutritional factors, highlighting its significance in lipid biochemistry and potential implications for dietary interventions in lipid-related disorders (Castuma, Catala, & Brenner, 1972).

This compound in Chain Elongation of Fatty Acids

Research has also explored the chain elongation of linoleic acid to this compound. This process is inhibited by saturated fatty acids, indicating a competitive interaction between different types of fatty acids in metabolic pathways. These findings are important for understanding the synthesis of polyunsaturated fatty acids and their regulation in the body (Mohrhauer, Christiansen, Gan, Deubig, & Holman, 1967).

Implications in Plant Biology

EDA's role extends to plant biology, where its accumulation has been linked to enhanced sensitivity to abscisic acid and improved drought resistance in transgenic Arabidopsis thaliana. This points to the potential agricultural applications of EDA in developing drought-resistant crops and understanding plant response mechanisms to environmental stresses (Yuan, Li, Liu, Xia, Li, & Qi, 2014).

作用機序

Safety and Hazards

Eicosadienoic acid is classified as a combustible liquid . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

将来の方向性

The significance of fatty acids in modulating the reproductive potential of livestock has received greater recognition in recent years . It is hypothesized that upregulation of EDA synthesis through preferential elongation of linoleic acid may be associated with increased insulin sensitivity leading to lowered risk for Type 2 Diabetes . Further in vitro and in vivo studies are required to elucidate the role of EDA in mitigating insulin resistance and lowered risk of diabetes and the associated states of inflammation .

特性

IUPAC Name |

(11Z,14Z)-icosa-11,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXIVVZCUAHUJO-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912353 | |

| Record name | (Z,Z)-11,14-Eicosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eicosadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

5598-38-9 | |

| Record name | Homo-γ-linoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5598-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homo-gamma-linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z,Z)-11,14-Eicosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eicosadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1237490.png)

![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)

![5-Bromo-3-[2-(4-fluorophenyl)-2-oxo-ethylidene]-1,3-dihydroindol-2-one](/img/structure/B1237500.png)

![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)